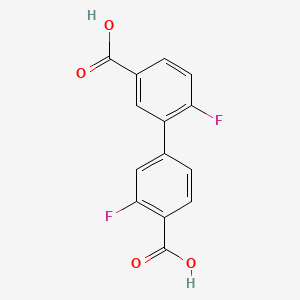

3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5-carboxy-2-fluorophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2O4/c15-11-4-2-8(13(17)18)5-10(11)7-1-3-9(14(19)20)12(16)6-7/h1-6H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFAKFBPOOESHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80690928 | |

| Record name | 3',6-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262001-65-9 | |

| Record name | 3',6-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a complex biaryl compound, a class of molecules that are of significant interest in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive, technically-grounded protocol for the synthesis of this specific fluorinated biphenyl carboxylic acid. The proposed synthetic strategy is predicated on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1]

This document will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed step-by-step experimental protocol, and outline the necessary characterization and purification techniques. The information presented herein is curated to provide researchers with the practical and theoretical knowledge required to successfully synthesize this target molecule.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The core of the proposed synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid) and an organic halide in the presence of a palladium catalyst and a base.[1] This method is well-suited for the synthesis of biaryl compounds due to its high functional group tolerance and generally high yields.[2][3]

The proposed retrosynthetic analysis for this compound identifies two potential Suzuki-Miyaura coupling strategies, as illustrated below.

Caption: Retrosynthetic analysis of the target molecule.

For the purpose of this guide, we will focus on Route A , which involves the coupling of commercially available 4-bromo-2-fluorobenzoic acid with 4-carboxy-3-fluorophenylboronic acid. This choice is based on the potential for a more straightforward synthesis of the boronic acid partner.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromo-2-fluorobenzoic acid) to form a Pd(II) complex.

-

Transmetalation: The boronic acid (4-carboxy-3-fluorophenylboronic acid) reacts with the Pd(II) complex, with the assistance of a base, to transfer the aryl group from boron to palladium.

-

Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the desired biphenyl product and regenerating the active Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

| Reagent | Formula | CAS Number | Supplier |

| 4-Bromo-2-fluorobenzoic acid | C₇H₄BrFO₂ | 1007-16-5 | Commercially available |

| 4-Carboxy-3-fluorophenylboronic acid | C₇H₆BFO₄ | 139974-99-9 | Commercially available |

| Palladium(II) acetate | Pd(OAc)₂ | 3375-31-3 | Commercially available |

| Triphenylphosphine | PPh₃ | 603-35-0 | Commercially available |

| Potassium Carbonate | K₂CO₃ | 584-08-7 | Commercially available |

| 1,4-Dioxane | C₄H₈O₂ | 123-91-1 | Anhydrous, reagent grade |

| Water | H₂O | 7732-18-5 | Degassed, deionized |

| Ethyl acetate | C₄H₈O₂ | 141-78-6 | Reagent grade |

| Hydrochloric acid (1 M) | HCl | 7647-01-0 | Reagent grade |

| Brine (saturated NaCl solution) | NaCl | 7647-14-5 | - |

| Anhydrous magnesium sulfate | MgSO₄ | 7487-88-9 | - |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 4-carboxy-3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

The flask is then sealed with a septum and purged with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

-

Solvent Addition and Reaction:

-

Under the inert atmosphere, add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask. The total solvent volume should be sufficient to dissolve the reactants (approximately 10 mL per mmol of the limiting reagent).

-

The reaction mixture is then heated to 80-90 °C with vigorous stirring.

-

-

Monitoring the Reaction:

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A typical reaction time is 12-24 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is redissolved in ethyl acetate and water.

-

The aqueous layer is acidified to a pH of approximately 2-3 with 1 M hydrochloric acid, resulting in the precipitation of the crude product.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes with a small amount of acetic acid as the eluent.

-

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

-

¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence and coupling of fluorine atoms.

-

¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the final product.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

Palladium compounds are toxic and should be handled with care.

-

Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of this compound.[2][3][4] This guide offers a detailed and practical protocol, grounded in established chemical principles, to facilitate the successful synthesis of this complex fluorinated biaryl compound. The versatility of the Suzuki-Miyaura reaction also allows for the synthesis of a wide range of related derivatives by simply varying the starting aryl halides and boronic acids.

References

-

ResearchGate. (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. Available from: [Link]

- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available from: [Link]

-

Semantic Scholar. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available from: [Link]

-

ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Available from: [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

-

NIH. Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. Available from: [Link]

-

Organic Syntheses. p-FLUOROBENZOIC ACID. Available from: [Link]

-

Wikipedia. 4-Fluorobenzoic acid. Available from: [Link]

-

Thieme. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Available from: [Link]

Sources

An In-depth Technical Guide to 3',4'-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid

This technical guide provides a comprehensive overview of 3',4'-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, a fluorinated biphenyl derivative of significant interest to researchers and professionals in drug development and materials science. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol, and its potential applications, underpinned by authoritative scientific references.

Chemical Identity and Nomenclature

3',4'-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a biphenyl compound characterized by two carboxylic acid groups and two fluorine atoms strategically positioned on the biphenyl scaffold. The precise placement of these functional groups imparts unique electronic and conformational properties to the molecule.

The standard IUPAC name for this compound is 4-(3-carboxy-4-fluorophenyl)-2-fluorobenzoic acid .[1] It is commonly referred to by its semi-systematic name, 3',4'-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid.

Key Identifiers:

| Identifier | Value |

| CAS Number | 1261956-34-6[1][2] |

| Molecular Formula | C₁₄H₈F₂O₄[1][2] |

| Molecular Weight | 278.21 g/mol [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(=O)O)F)C(=O)O |

| InChI Key | OIWAYUCBIWGOAN-UHFFFAOYSA-N |

Physicochemical Properties

Table of Physicochemical Properties:

| Property | Value/Information | Source |

| Melting Point | >300 °C (Predicted for similar biphenyl dicarboxylic acids) | [3] |

| Solubility | Poorly soluble in common organic solvents. Expected to be soluble in polar aprotic solvents like DMF, DMAc, and DMSO at room temperature. | [4][5] |

| pKa | Predicted: ~3.77 (for the first carboxylic acid, influenced by fluorine atoms) | [3] |

| XLogP3 | 2.8 (Computed) | [1] |

| Appearance | Expected to be a white to off-white solid. | [6] |

The presence of two fluorine atoms significantly influences the molecule's electronic distribution, acidity of the carboxylic groups, and its potential for intermolecular interactions. The predicted high melting point is characteristic of rigid aromatic dicarboxylic acids, arising from strong intermolecular hydrogen bonding and potential π-π stacking interactions.

Synthesis Protocol: A Validated Approach via Suzuki-Miyaura Coupling

The construction of the biaryl scaffold of 3',4'-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high efficiency, mild reaction conditions, and tolerance of a wide array of functional groups.

The logical synthesis workflow involves the coupling of two key building blocks: a boronic acid derivative and an aryl halide.

Figure 1: Proposed synthesis workflow for 3',4'-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid.

Step-by-Step Experimental Protocol:

Materials:

-

3-Bromo-4-fluorobenzoic acid

-

(3-carboxy-4-fluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromo-4-fluorobenzoic acid (1.0 eq), (3-carboxy-4-fluorophenyl)boronic acid (1.1 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Solvent Addition: Add a 3:1 mixture of toluene and deionized water (sufficient to dissolve the reactants upon heating).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15 minutes.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3, which will precipitate the dicarboxylic acid product.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3',4'-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid.

-

Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry. The melting point of the purified compound should be sharp.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The signals will exhibit coupling to both adjacent protons and fluorine atoms (H-F coupling).

-

¹³C NMR: The carbon NMR spectrum will display 14 distinct signals for the aromatic carbons, with the carbons directly bonded to fluorine exhibiting characteristic C-F coupling constants. The carboxyl carbons will appear downfield (δ ~165-175 ppm).

-

¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals, each corresponding to one of the fluorine atoms on the different phenyl rings.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid groups (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-F stretching vibrations (~1100-1300 cm⁻¹), and aromatic C-H and C=C stretching bands.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 278.04).

Applications in Research and Development

3',4'-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a versatile building block with potential applications in several high-technology areas.

Medicinal Chemistry and Drug Discovery

Fluorinated biphenyl scaffolds are of significant interest in medicinal chemistry. The introduction of fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic properties of a drug candidate. The dicarboxylic acid functionality provides handles for further chemical modification, allowing for its incorporation into more complex bioactive molecules. Related difluoro-biphenyl carboxylic acids have been investigated as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Materials Science: A Precursor for Metal-Organic Frameworks (MOFs)

Biphenyl dicarboxylic acids are excellent linkers for the synthesis of Metal-Organic Frameworks (MOFs).[7][8] MOFs are crystalline, porous materials with applications in gas storage, separation, catalysis, and sensing. The rigid and geometrically well-defined structure of 3',4'-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid makes it an ideal candidate for constructing robust MOFs with tailored pore sizes and functionalities. The fluorine atoms can introduce specific host-guest interactions within the pores of the resulting MOF.

Figure 2: Conceptual workflow for the synthesis of a Metal-Organic Framework using the title compound.

Safety and Handling

As with any laboratory chemical, 3',4'-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. Direct contact with skin and eyes should be avoided. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

3',4'-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a valuable and versatile fluorinated building block. Its synthesis via the robust Suzuki-Miyaura coupling makes it accessible for a range of research and development activities. The unique combination of fluorine atoms and carboxylic acid groups on a rigid biphenyl core opens up exciting possibilities for its application in the design of novel pharmaceuticals and advanced functional materials such as Metal-Organic Frameworks. Further experimental investigation into its properties and applications is warranted to fully unlock its potential.

References

-

ChemBK. 3',5-Difluoro-[1,1'-biphenyl] - dicarboxylic acid. Available at: [Link].

-

PubChem. 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. National Center for Biotechnology Information. Available at: [Link].

-

Safinejad, M., et al. (2022). Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers. BMC Chemistry, 16(1), 93. Available at: [Link].

-

Jia, H., et al. (2014). Five metal-organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties. Dalton Transactions, 43(9), 3704-3715. Available at: [Link].

-

ResearchGate. Two new alkaline earth metal organic frameworks with the diamino derivative of biphenyl-4,4′-dicarboxylate as bridging ligand: Structures, fluorescence and quenching by gas phase aldehydes. Available at: [Link].

-

Infoscience. Biologically Derived Metal Organic Frameworks. EPFL. Available at: [Link].

-

NIST. 1,1'-Biphenyl, 4,4'-difluoro-. National Institute of Standards and Technology. Available at: [Link].

-

Journal of the American Chemical Society. Pore-Engineered Luminescent MOF Sensors for PFAS Recognition in Water. Available at: [Link].

-

ResearchGate. What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents?. Available at: [Link].

Sources

- 1. 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid | C14H8F2O4 | CID 53227375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1261956-34-6|3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 3. Biphenyl-4,4'-dicarboxylic acid | 787-70-2 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,3′-Difluoro-[1,1′-biphenyl]-4,4′-dicarboxylic acid [cymitquimica.com]

- 7. 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid - CD Bioparticles [cd-bioparticles.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to C14H8F2O4: Unraveling a Potential Typographical Anomaly and Focusing on the Closely Related Diflunisal (C13H8F2O3)

A Note to the Researcher: Initial searches for a compound with the molecular formula C14H8F2O4 in comprehensive chemical databases and the broader scientific literature have not yielded a definitive identification of a well-characterized molecule. It is highly probable that this molecular formula is a typographical error. However, the constituent atoms and their ratios bear a strong resemblance to the well-known nonsteroidal anti-inflammatory drug (NSAID), Diflunisal , which has a molecular formula of C13H8F2O3 .

Given the high likelihood of a mistyped formula and the established significance of Diflunisal in medicinal chemistry and drug development, this guide will provide a comprehensive technical overview of Diflunisal. We will proceed under the assumption that the intended topic of interest is this therapeutically relevant compound.

An In-depth Technical Guide on the Physicochemical Properties and Analytical Methodologies of Diflunisal

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diflunisal is a difluorophenyl derivative of salicylic acid that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1] It is utilized primarily for its analgesic and anti-inflammatory properties in the management of conditions such as arthritis and acute pain.[2] Developed by Merck Sharp & Dohme in 1971, Diflunisal represented an advancement in the search for more potent analogues of aspirin.[2] Its mechanism of action involves the inhibition of prostaglandin synthesis, a key pathway in inflammation and pain signaling.[2]

This technical guide provides a detailed exploration of the fundamental physicochemical properties of Diflunisal, outlines robust analytical methodologies for its characterization and quantification, and discusses its relevance in the context of drug development.

Physicochemical Properties of Diflunisal

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) like Diflunisal is fundamental for formulation development, quality control, and predicting its pharmacokinetic behavior.

| Property | Value | Source |

| Molecular Formula | C13H8F2O3 | [1][3][4][5] |

| Molecular Weight | 250.20 g/mol | [1][3][5] |

| IUPAC Name | 5-(2,4-difluorophenyl)-2-hydroxybenzoic acid | [1] |

| CAS Registry Number | 22494-42-4 | [4] |

| Melting Point | 211-213 °C | [6] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Practically insoluble in water and hexane. Soluble in most organic solvents like acetone and ethyl acetate. Slightly soluble in chloroform, carbon tetrachloride, and methylene chloride. | [6] |

Analytical Characterization of Diflunisal

The definitive identification and purity assessment of Diflunisal in a research or quality control setting necessitates the use of multiple analytical techniques.

Spectroscopic Identification

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is a powerful technique for the identification of functional groups within the Diflunisal molecule. The resulting spectrum provides a molecular fingerprint that can be compared against a reference standard.

-

Protocol:

-

Prepare the sample as a KBr (potassium bromide) pellet or as a mull in a suitable agent (e.g., Nujol).

-

Acquire the infrared spectrum over the range of 4000-400 cm-1.

-

Identify characteristic absorption bands corresponding to the functional groups present in Diflunisal, such as the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and C-F stretches of the difluorophenyl group.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of Diflunisal, providing detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

Protocol:

-

Dissolve a precisely weighed amount of Diflunisal in a suitable deuterated solvent (e.g., DMSO-d6).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration values to confirm the molecular structure.

-

3. Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight of Diflunisal and to study its fragmentation patterns, which can aid in structural confirmation.

-

Protocol:

-

Introduce the sample into the mass spectrometer, often coupled with a chromatographic separation technique like HPLC (LC-MS).

-

Ionize the sample using an appropriate method (e.g., electrospray ionization - ESI).

-

Detect the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

-

Chromatographic Purity and Quantification

High-Performance Liquid Chromatography (HPLC):

HPLC is the most widely used technique for assessing the purity of Diflunisal and for its quantification in pharmaceutical formulations and biological matrices.[7]

-

Protocol for Purity Analysis:

-

Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a buffered aqueous solution.

-

Stationary Phase: Utilize a C18 reversed-phase column.

-

Detection: Employ a UV detector set at an appropriate wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve the Diflunisal sample in the mobile phase or a suitable solvent.

-

Injection and Elution: Inject the sample onto the HPLC system and perform a gradient or isocratic elution to separate Diflunisal from any impurities.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

-

Caption: A generalized workflow for the HPLC analysis of Diflunisal.

Diflunisal in Drug Development

The journey of a drug from discovery to market is a complex, multi-stage process. Diflunisal serves as a classic example of a small molecule drug that has undergone this rigorous pathway.

Pharmacokinetics and Metabolism

Diflunisal is well-absorbed after oral administration, with peak plasma concentrations reached within 2 to 3 hours.[6] It has a notably long biological half-life of 8 to 12 hours.[1] The drug is extensively metabolized in the body, primarily through glucuronidation, and the resulting conjugates are excreted in the urine.[6]

Caption: A simplified overview of the pharmacokinetic profile of Diflunisal.

Mechanism of Action

The primary mechanism of action of Diflunisal is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[3] Prostaglandins are key mediators of inflammation, pain, and fever. By blocking their production, Diflunisal exerts its therapeutic effects. More recent research has also indicated that Diflunisal can inhibit p300 and CREB-binding protein (CBP), which are epigenetic regulators involved in inflammation and cell growth.[2]

Conclusion

While the initially queried molecular formula C14H8F2O4 remains elusive, the closely related compound Diflunisal (C13H8F2O3) provides a rich subject for a technical guide relevant to the fields of chemical and pharmaceutical sciences. Its well-defined physicochemical properties, established analytical methodologies, and clear pharmacological profile make it an excellent model for understanding the multifaceted considerations in drug development. The protocols and data presented herein offer a solid foundation for researchers and scientists working with Diflunisal or similar small molecule drugs.

References

-

Diflunisal | C13H8F2O3 | CID 3059 - PubChem. [Link]

-

Diflunisal | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

-

Diflunisal - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

Diflunisal - Wikipedia. [Link]

-

Diflunisal: Package Insert / Prescribing Information - Drugs.com. [Link]

Sources

- 1. PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formaldehyde | H2CO | CID 712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetic acid, fluoro-, ethylene ester | C6H8F2O4 | CID 9751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

- 5. CID 51900823 | C14H13N2O4- | CID 51900823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fluoroorotic acid | C5H3FN2O4 | CID 69711 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic Acid in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that dictates its behavior in both biological and manufacturing contexts. Poor solubility can hinder formulation development, compromise bioavailability, and create significant challenges in purification and processing. This guide provides an in-depth technical analysis of the solubility characteristics of 3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid , a complex molecule featuring a biphenyl core, dual carboxylic acid groups, and two fluorine substituents.

This document moves beyond a simple data sheet to explore the underlying molecular principles governing the solubility of this compound. We will dissect its structural features, discuss the theoretical basis for its interaction with various solvent classes, provide a robust experimental protocol for empirical solubility determination, and present an expected solubility profile. The insights herein are designed to empower researchers to make informed decisions in solvent selection for applications ranging from synthetic chemistry and crystallization to pre-formulation and drug delivery.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of this compound is a direct consequence of the interplay between its distinct functional groups. A thorough understanding of its structure is paramount to predicting its interactions with organic solvents.

-

Dicarboxylic Acid Functionality: The two carboxylic acid (-COOH) groups are the primary drivers of polarity. They are potent hydrogen bond donors and acceptors, predisposing the molecule to favorable interactions with polar solvents. However, these same groups can form strong intermolecular hydrogen bonds in the solid state (dimerization), contributing to high crystal lattice energy. This high lattice energy must be overcome by solute-solvent interactions for dissolution to occur, a factor that can potentially suppress solubility even in some polar media.

-

Fluorine Substituents: Fluorine, as the most electronegative element, significantly influences the molecule's properties.[1] The C-F bonds introduce strong dipoles, increasing the overall polarity. Furthermore, fluorine's electron-withdrawing nature enhances the acidity (lowers the pKa) of the carboxylic acid groups, affecting their ionization potential.[2] While fluorine is sometimes considered a "lipophilic hydrogen," its introduction can have complex and context-dependent effects on solubility.[1][3][4]

-

Rigid Biphenyl Core: The central aromatic biphenyl structure is nonpolar and rigid. This region of the molecule will interact favorably with nonpolar or aromatic solvents through van der Waals forces and potential pi-pi stacking.

The dualistic nature of this molecule—possessing highly polar termini and a large, nonpolar core—suggests that its solubility will be highly dependent on the solvent's ability to accommodate both characteristics simultaneously.

Theoretical Framework: Predicting Solute-Solvent Interactions

The principle of "like dissolves like" provides a foundational framework for predicting solubility. Dissolution is favored when the intermolecular forces established between the solute and solvent are energetically comparable to or greater than the forces within the pure solute (crystal lattice energy) and the pure solvent.

dot

Caption: Key intermolecular forces governing solubility.

-

In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are characterized by their high polarity and ability to accept hydrogen bonds without donating them. They are exceptionally effective at solvating the carboxylic acid protons and disrupting the solute's crystal lattice, leading to a high expectation of solubility. Dicarboxylic acids have been shown to be soluble in acetone.[5][6]

-

In Polar Protic Solvents (e.g., Alcohols, Acetic Acid): These solvents can both donate and accept hydrogen bonds, allowing them to interact strongly with the solute's carboxylic acid groups.[7][8][9] However, they must also compete with the solute's self-association, which can sometimes result in slightly lower solubility compared to polar aprotic solvents.

-

In Nonpolar Solvents (e.g., Hexane, Cyclohexane): A significant energy mismatch exists. The weak van der Waals forces offered by these solvents are insufficient to overcome the strong hydrogen bonding holding the solute's crystal lattice together. Consequently, solubility is expected to be very low.

-

In Aromatic Solvents (e.g., Toluene): While some favorable pi-pi interactions between the solvent and the solute's biphenyl core may occur, these are generally not strong enough to disrupt the powerful intermolecular forces of the dicarboxylic acid network. Solubility is predicted to be low.

Gold-Standard Protocol for Experimental Solubility Determination

While theoretical predictions are invaluable for guidance, empirical measurement is essential for obtaining definitive solubility data. The Saturation Shake-Flask Method is widely regarded as the most reliable "gold standard" for determining the thermodynamic solubility of a compound.[10][11][12]

Experimental Workflow Diagram

dot

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Methodology

-

Preparation of Stock: Add an amount of this compound to a known volume of the test solvent in a sealed, inert container (e.g., glass vial). The amount added must be in clear excess of what is expected to dissolve, ensuring a solid phase remains at equilibrium.[10][11]

-

Equilibration: Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled chamber (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium.

-

Causality Note: Insufficient equilibration time is a common source of error, leading to an underestimation of the true solubility. The time required should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

-

Phase Separation: After equilibration, separate the undissolved solid. The most robust method is centrifugation at high speed to pellet the excess solid, followed by careful withdrawal of the supernatant.

-

Filtration: Filter the supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particulates.

-

Self-Validation Check: To account for potential adsorption of the compound onto the filter, it is good practice to discard the first portion of the filtrate before collecting the analytical sample.[11]

-

-

Sample Preparation for Analysis: Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[11]

-

Rationale: HPLC is the preferred analytical tool as its chromatographic separation provides specificity, ensuring that only the compound of interest is quantified, excluding any impurities or degradation products.[11]

-

-

Calculation: Determine the concentration of the compound in the diluted sample by comparing its peak area to a standard curve prepared from known concentrations. Back-calculate to determine the concentration in the original undiluted filtrate, which represents the solubility of the compound in that solvent at the specified temperature.

Expected Solubility Profile and Data Summary

While specific experimental data for this exact molecule is not publicly available, a scientifically-grounded prediction of its solubility can be made based on its structure and the known behavior of analogous compounds. The following table summarizes the expected solubility of this compound across various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone | High to Very High | Excellent hydrogen bond acceptors and high polarity effectively disrupt the crystal lattice and solvate the polar carboxylic acid groups. |

| Polar Protic | Methanol, Ethanol, Acetic Acid | Moderate to High | Capable of hydrogen bonding, but must compete with solute-solute and solvent-solvent interactions. A similar compound is slightly soluble in methanol.[13] |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Low to Moderate | Moderate polarity and hydrogen bond accepting ability, but less effective at solvating the acidic protons compared to DMSO or alcohols. |

| Aromatic | Toluene, Benzene | Very Low | Pi-pi interactions with the biphenyl core are insufficient to overcome the strong intermolecular hydrogen bonding of the solute. |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Insoluble | Weak van der Waals forces provide minimal interaction energy, failing to overcome the high crystal lattice energy of the solute. |

Conclusion and Forward-Looking Recommendations

The solubility of this compound is governed by a complex balance of strong polar interactions from its dicarboxylic acid functions and nonpolar character from its biphenyl core. Our analysis predicts a strong preference for solubility in polar aprotic solvents such as DMSO and DMF, with moderate to high solubility expected in polar protic solvents like methanol and ethanol. Conversely, the compound is anticipated to be poorly soluble in nonpolar and aromatic solvents.

For any drug development or chemical process application, it is imperative that these theoretical predictions be confirmed through rigorous experimental measurement using a validated protocol, such as the shake-flask method detailed in this guide. This empirical data will provide the solid foundation needed for successful formulation, purification, and synthesis strategies.

References

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Quora.

- Importance of Fluorine in Benzazole Compounds. (2020). PMC.

- Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.

- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (2022). PubMed.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).

- 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid. ChemicalBook.

- 4-Fluoro Benzoic Acid. Sihauli Chemicals.

- Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD..

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025). UNT Digital Library.

- An odd–even effect on solubility of dicarboxylic acids in organic solvents.

- 4-Fluorobenzoic acid. (2025). ChemicalBook.

- Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2015). Eastern-European Journal of Enterprise Technologies.

- Dicarboxylic acid solubility. (2023). Reddit.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]

- 7. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 8. innospk.com [innospk.com]

- 9. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 10. scispace.com [scispace.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid CAS#: 1261929-07-0 [m.chemicalbook.com]

3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid

Foreword: An Expert-Driven Approach to Spectroscopic Analysis

Molecular Structure and Overview

This compound belongs to the class of difluoro-substituted biphenyl dicarboxylic acids. Its structure features two phenyl rings connected by a central carbon-carbon bond, with each ring bearing both a carboxylic acid and a fluorine substituent. This intricate arrangement of electron-withdrawing groups and aromatic systems dictates a unique spectroscopic fingerprint.

The accurate elucidation of this structure is paramount for its application in materials science or as a key intermediate in pharmaceutical synthesis, where purity and precise atomic connectivity are non-negotiable. The following sections will detail the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a comprehensive analytical toolkit.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atom connectivity of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will be essential for unambiguous characterization. The spectra are expected to be complex due to fluorine-hydrogen and fluorine-carbon couplings over multiple bonds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will show signals exclusively in the aromatic region, corresponding to the six protons distributed across the two phenyl rings. The acidic protons of the two carboxylic acid groups will likely appear as a single, broad singlet far downfield (>12 ppm), especially in a hydrogen-bonding solvent like DMSO-d₆.[1][2]

-

Ring A (3-fluoro-4-carboxyphenyl moiety): This ring has three aromatic protons. We can predict their approximate shifts and splitting patterns based on the additive effects of the substituents. The proton between the fluorine and the biphenyl linkage will likely be a doublet of doublets. The other two protons will also show complex splitting due to both H-H and H-F couplings.

-

Ring B (4-fluoro-3-(phenyl)benzoic acid moiety): This ring also contains three aromatic protons. Their chemical shifts and multiplicities will be governed by the relative positions of the fluorine, the carboxylic acid, and the bulky biphenyl substituent. We expect to see complex multiplets, likely doublet of doublets or triplets, arising from ortho, meta, and long-range H-F couplings.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be instrumental in confirming the carbon backbone. Due to the molecule's asymmetry, we expect to see 14 distinct carbon signals.

-

Carbonyl Carbons: The two carboxylic acid carbons (C=O) will resonate in the downfield region, typically between 165-175 ppm.[3]

-

Aromatic Carbons: The twelve aromatic carbons will appear between 110-150 ppm. The carbons directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as doublets.[4] Other carbons in the rings will exhibit smaller 2-bond, 3-bond, and even 4-bond C-F couplings, adding to the complexity but also providing invaluable structural information. Carbons attached to the bulky carboxy and aryl groups will be deshielded.

Predicted ¹⁹F NMR Spectrum

Given the two chemically non-equivalent fluorine atoms, the proton-decoupled ¹⁹F NMR spectrum is expected to show two distinct signals, likely singlets or very fine multiplets due to F-F coupling if observable. The chemical shifts will be indicative of the electronic environment of each fluorine atom on its respective aromatic ring.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observe the acidic protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons (though only CH and quaternary carbons are present in the aromatic region here).

-

2D NMR Experiments: To definitively assign all signals, perform 2D correlation experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[5] These are critical for mapping the complex spin systems.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum, typically with proton decoupling.

Summary of Predicted NMR Data

| Analysis | Predicted Chemical Shift (ppm) | Expected Multiplicity & Key Couplings (J in Hz) |

| ¹H NMR | ~12.0 - 13.5 | Broad singlet (2H, -COOH) |

| ~7.5 - 8.5 | Multiplets, Doublets of Doublets (6H, Aromatic) | |

| ¹³C NMR | ~165 - 175 | Singlets (C=O) |

| ~110 - 150 | Doublets (¹JCF ≈ 240-250 Hz for C-F), Multiplets for other aromatic C | |

| ¹⁹F NMR | -100 to -120 | Two distinct signals (singlets or fine multiplets) |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and fluorinated aromatic moieties.

Causality of Key Vibrational Modes

The carboxylic acid groups are expected to form strong intermolecular hydrogen bonds, typically existing as dimers in the solid state. This has a profound and diagnostically useful effect on the spectrum.

-

O-H Stretch: The hydrogen bonding causes the O-H stretching vibration to appear as a very broad and strong absorption band over a wide range, typically from 2500 to 3300 cm⁻¹.[6] This broad feature often obscures the C-H stretching region.

-

C=O Stretch: The carbonyl (C=O) stretching vibration of the carboxylic acid dimer is very strong and sharp, appearing around 1700-1725 cm⁻¹.[6] Conjugation with the aromatic ring can slightly lower this frequency.

-

C-O Stretch & O-H Bend: A strong C-O stretching band coupled with O-H in-plane bending is expected around 1210-1320 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions from the C=C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong, characteristic C-F stretching band is expected in the fingerprint region, typically between 1100-1250 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for acquiring a solid-state IR spectrum.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact using the pressure arm. This is the most common and straightforward method.

-

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample (~1 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

Summary of Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 2500 - 3300 | O-H stretch (H-bonded) | Strong, Very Broad |

| ~3000 - 3100 | Aromatic C-H stretch | Weak (often obscured) |

| ~1700 - 1725 | C=O stretch (carbonyl) | Strong, Sharp |

| ~1450 - 1600 | Aromatic C=C stretch | Medium to Weak |

| ~1210 - 1320 | C-O stretch / O-H bend | Strong |

| ~1100 - 1250 | C-F stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. For a polar molecule like this, Electrospray Ionization (ESI) is the preferred technique.

Predicted Molecular Ion and Fragmentation

The calculated molecular weight of C₁₄H₈F₂O₄ is 278.21 g/mol . In ESI-MS, we would expect to observe ions corresponding to the intact molecule.

-

Negative Ion Mode (ESI-): This is often the most sensitive mode for carboxylic acids. The expected base peak would be the deprotonated molecule, [M-H]⁻ at m/z 277.03 .

-

Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺ at m/z 279.04 , may also be observed.

The fragmentation pattern in tandem MS (MS/MS) experiments provides structural validation. A plausible fragmentation pathway for the [M-H]⁻ ion would involve sequential neutral losses.

-

Loss of CO₂: The most common fragmentation for carboxylates is the loss of carbon dioxide (44 Da), a process known as decarboxylation.[7] This could happen from either carboxylic acid group, leading to an ion at m/z 233.04 .

-

Second Decarboxylation: A subsequent loss of a second CO₂ molecule would result in an ion at m/z 189.05 , corresponding to the difluorobiphenyl core.

-

Other Fragments: Loss of a carboxyl radical (•COOH, 45 Da) is also a possible fragmentation pathway.[8]

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, with a small amount of water if needed for solubility. For negative ion mode, adding a trace of a weak base like ammonium hydroxide can enhance deprotonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Data Acquisition: Acquire the full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.

-

Tandem MS (MS/MS): Select the [M-H]⁻ ion (m/z 277) as the precursor and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.

Predicted Fragmentation Pathway (ESI-)

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Fluorobenzoic acid(456-22-4) 1H NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to 3',4'-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3',4'-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. This document delves into its chemical properties, plausible synthetic routes, commercial availability, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

3',4'-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, identified by the CAS Number 1261956-34-6, is a structurally unique molecule featuring a biphenyl core with fluorine and carboxylic acid functional groups strategically positioned on the aromatic rings.[1] The presence of fluorine atoms can significantly influence the molecule's conformational preferences, pKa, lipophilicity, and metabolic stability, making it an attractive building block in drug design.

A summary of its key computed physicochemical properties is presented in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₄H₈F₂O₄ | BLDpharm[1] |

| Molecular Weight | 278.21 g/mol | BLDpharm[1] |

| CAS Number | 1261956-34-6 | BLDpharm[1] |

| MDL Number | MFCD18321502 | BLDpharm[1] |

| Storage | Sealed in dry, 2-8°C | BLDpharm[1] |

The strategic placement of two fluorine atoms and two carboxylic acid groups on the biphenyl scaffold imparts a distinct electronic and steric profile, which can be exploited for various applications.

Chemical Structure:

Caption: Chemical structure of 3',4'-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid.

Synthetic Approaches

The synthesis of functionalized biphenyls is a well-established area of organic chemistry, with several robust methods available. For 3',4'-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, the most logical synthetic strategies involve the formation of the biaryl bond through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for creating biaryl linkages.[2][3][4] This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid or ester with an aryl halide or triflate. For the synthesis of the target molecule, two main retrosynthetic disconnections are plausible:

Retrosynthetic Analysis via Suzuki-Miyaura Coupling:

Sources

- 1. 1261956-34-6|3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 2. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Fluorinated Benzoic Acid Derivatives

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to enhance a molecule's pharmacological profile.[1][2] Fluorine's unique and potent properties—including its small atomic radius, high electronegativity, and the exceptional strength of the carbon-fluorine bond—can profoundly influence a compound's acidity, lipophilicity, metabolic stability, and binding affinity for its biological target.[1][3][4] Among the myriad of fluorinated scaffolds, fluorinated benzoic acids have emerged as exceptionally valuable and versatile building blocks in the design of novel therapeutics.[3][5][6]

This guide provides a comprehensive technical overview of the biological activities of fluorinated benzoic acid derivatives. It is designed for researchers, scientists, and drug development professionals, moving from the fundamental physicochemical principles that govern fluorine's effects to the specific biological activities and the experimental protocols used to validate them.

The Physicochemical Foundation: How Fluorination Modulates the Benzoic Acid Scaffold

The introduction of fluorine onto the benzoic acid ring fundamentally alters its electronic and physical properties. Understanding these changes is critical to predicting and optimizing a drug candidate's behavior.

Key Physicochemical Alterations:

-

Acidity (pKa): Fluorine's strong electron-withdrawing nature significantly increases the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion.[1][7] This modulation of pKa can be crucial for enhancing binding affinity to target proteins through stronger ionic interactions or hydrogen bonds.[2][4][8] The position of the fluorine atom has a dramatic impact, a phenomenon clearly illustrated by the "ortho effect," where the proximity of fluorine in the 2-position provides a potent inductive effect, making 2-fluorobenzoic acid a considerably stronger acid than its meta and para isomers.[1]

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance bioavailability.[4][6] This property is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[8] Strategically placing fluorine atoms at sites that are susceptible to metabolic attack is a common and highly effective strategy to block metabolic pathways, thereby increasing the drug's half-life and overall exposure.[3][8][9]

-

Conformational Control: The electrostatic properties of fluorine can lead to specific intramolecular interactions that lock the molecule into a preferred conformation.[7] This conformational rigidity can be advantageous for presenting the optimal geometry for binding to a specific biological target, thus increasing potency and selectivity.[7]

The profound impact of fluorine's position is best exemplified by comparing the ortho-, meta-, and para- isomers of fluorobenzoic acid.

| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |

| pKa | 3.27 | 3.86 | 4.14 | 4.20 |

| Melting Point (°C) | 122-125 | 123-125 | 184 | 122.4 |

| Solubility in Water | Slightly soluble | Soluble | 1200 mg/L | 3400 mg/L |

| Data compiled from multiple sources.[1] |

A Spectrum of Biological Activities and Underlying Mechanisms

The tailored physicochemical properties of fluorinated benzoic acid derivatives translate into a wide array of biological activities, making them relevant across multiple therapeutic areas.

Anti-inflammatory Activity

Derivatives of fluorinated benzoic acids are prominent scaffolds in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[1][5] The enhanced acidity of some fluorinated derivatives can lead to stronger interactions within the active site of COX enzymes.[1] Additionally, some compounds may exert anti-inflammatory effects by modulating other key signaling pathways, such as the NF-κB pathway, a central regulator of the inflammatory response.[1]

Anticancer Activity

Fluorinated benzoic acid derivatives have demonstrated significant potential as anticancer agents through diverse mechanisms of action.[5][10][11] Their antiproliferative effects have been observed in numerous cancer cell lines.[10][12] Specific mechanisms include the inhibition of critical enzymes involved in cell signaling and proliferation, such as protein kinases and phosphatidylcholine-specific phospholipase C (PC-PLC).[5][13] Some derivatives have also been shown to act as antitubulin agents, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[12] The ability of fluorine to enhance cell permeability and metabolic stability makes these compounds particularly attractive for oncology drug development.[11]

Antimicrobial Activity

The antimicrobial properties of fluorinated benzoic acid derivatives have been well-documented against a range of pathogens.[14][15] Various synthesized derivatives have shown inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria and fungi.[16][17] The structure-activity relationship is often highly specific; for instance, certain substitution patterns may confer potent activity against specific strains while being inactive against others.[16] These compounds typically exert their effect by disrupting cellular processes essential for microbial survival.[18]

Essential Methodologies for Biological Evaluation

The validation of biological activity requires robust and reproducible experimental protocols. The following section details standard in vitro assays crucial for characterizing fluorinated benzoic acid derivatives in a drug discovery setting.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity, providing a quantitative measure of a compound's anticancer potential.[19]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.[10][19]

-

Compound Treatment: Prepare serial dilutions of the fluorinated benzoic acid derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO in medium).[19]

-

Incubation: Incubate the plate for a defined period (typically 24, 48, or 72 hours) to allow the compounds to exert their effects.[19]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[19]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

Protocol:

-

Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus) overnight in Mueller-Hinton Broth (MHB). Dilute this culture to a standardized density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[19]

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform two-fold serial dilutions of the compound in MHB directly in the wells of a 96-well microtiter plate.[19]

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[19]

-

Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no bacterial growth is observed.[19]

In Vitro Metabolic Stability Assay

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, providing an early prediction of its in vivo half-life.

Protocol:

-

Preparation: Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in a suitable buffer.

-

Incubation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the test compound.

-

Time Points: Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Calculation: Determine the rate of disappearance of the compound to calculate its in vitro half-life (t₁/₂) and intrinsic clearance.[1]

Intestinal Permeability Assay (Caco-2)

This assay uses a monolayer of Caco-2 cells, which differentiate to resemble the intestinal epithelium, to predict the intestinal absorption of a drug candidate.

Protocol:

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® plates) until a differentiated and confluent monolayer is formed.

-

Monolayer Integrity Check: Confirm the integrity of the cell monolayer using a low-permeability marker like Lucifer yellow.[1]

-

Compound Application: Add the test compound to the apical (A) side of the monolayer, which represents the intestinal lumen.

-

Sampling: At various time points, collect samples from the basolateral (B) side, which represents the bloodstream.[1]

-

Analysis: Measure the concentration of the test compound in the collected samples using LC-MS/MS.[1]

-

Calculation: Calculate the apparent permeability coefficient (Papp), which is a measure of the rate of transport across the cell monolayer.[1]

Conclusion and Future Outlook

Fluorinated benzoic acid derivatives represent a critical and highly adaptable class of compounds in modern drug discovery.[3] The strategic placement of fluorine allows for the fine-tuning of physicochemical properties, leading to enhanced potency, selectivity, and pharmacokinetic profiles.[2][4] The broad spectrum of demonstrated biological activities—including anti-inflammatory, anticancer, and antimicrobial effects—ensures their continued relevance in the development of new therapeutics.[6] Future research will undoubtedly continue to explore novel fluorination patterns and derivatizations to address complex diseases. Furthermore, the use of fluorine-18 isotopes in benzoic acid derivatives is an expanding area for the development of novel PET imaging agents, enabling better diagnosis and monitoring of disease.[4][20][21]

References

- A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design - Benchchem. (URL: )

- The Role of Fluorinated Benzoic Acids in Drug Discovery. (URL: )

- The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025). (URL: )

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. (URL: )

- Fluorobenzoic Acid Series - Sparrow Chemical. (URL: )

- Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. (2021). (URL: )

- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PubMed Central. (URL: )

- Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011).

- [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. PubMed. (1982). (URL: )

- A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Deriv

- Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermedi

- Development of fluorine-18-labeled 5-HT1A antagonists. PubMed. (URL: )

- Fluorinated CRA13 analogues: Synthesis, in vitro evaluation, radiosynthesis, in silico and in vivo PET study. PubMed. (URL: )

- Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones.

- Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities. Benchchem. (URL: )

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. (2020). (URL: )

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. (2023). (URL: )

- Metabolism and Toxicity of Fluorine Compounds.

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. (2023). (URL: )

- The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. (URL: _)

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH. (2024). (URL: )

- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. (2023). (URL: )

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. sparrow-chemical.com [sparrow-chemical.com]

- 7. fluoridealert.org [fluoridealert.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nbinno.com [nbinno.com]

- 10. preprints.org [preprints.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. globalscientificjournal.com [globalscientificjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijarsct.co.in [ijarsct.co.in]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Development of fluorine-18-labeled 5-HT1A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fluorinated CRA13 analogues: Synthesis, in vitro evaluation, radiosynthesis, in silico and in vivo PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid in Medicinal Chemistry

Abstract

This document provides a comprehensive technical guide on the potential applications of 3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid in medicinal chemistry. While direct literature on this specific isomeric structure is nascent, this guide synthesizes data from structurally related fluorinated biphenyl carboxylic acids to project its utility as a scaffold in drug discovery. We will explore its potential as a modulator of various biological targets, leveraging the known structure-activity relationships (SAR) of analogous compounds. Detailed hypothetical protocols for its use in biochemical and cell-based assays are provided to guide researchers in exploring its therapeutic potential.

Introduction: The Significance of Fluorinated Biphenyl Scaffolds in Drug Discovery

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[1][2] Fluorine's high electronegativity and relatively small size can profoundly influence a compound's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] The biphenyl scaffold, a privileged structure in drug discovery, provides a rigid yet conformationally adaptable framework for positioning functional groups in three-dimensional space to interact with protein targets.

The subject of this guide, this compound, combines these two key features. The presence of two carboxylic acid groups suggests its potential as a ligand for targets that recognize dicarboxylate motifs, while the fluorine substitutions can modulate its physicochemical properties and binding interactions. While this specific isomer is not extensively documented, its structural relative, 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid, is noted in chemical databases, indicating the accessibility of this class of compounds.[4] This document will, therefore, extrapolate from the known chemistry and biology of similar molecules to provide a forward-looking guide for researchers.

Physicochemical Properties and Drug-Likeness

The physicochemical properties of this compound can be predicted based on its structure. These properties are crucial for its behavior in biological systems.

| Property | Predicted Value/Range | Rationale and Significance |

| Molecular Weight | 292.21 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| pKa | ~3.5 - 4.5 | The electron-withdrawing fluorine atoms will increase the acidity of the carboxylic acid groups compared to benzoic acid. This is critical for its ionization state at physiological pH. |

| logP | ~2.5 - 3.5 | The fluorine atoms will increase lipophilicity compared to the non-fluorinated analogue, potentially improving membrane permeability.[1] |

| Hydrogen Bond Donors | 2 | The two carboxylic acid groups can act as hydrogen bond donors. |

| Hydrogen Bond Acceptors | 4 | The four oxygen atoms and two fluorine atoms can act as hydrogen bond acceptors. |

Potential Therapeutic Applications and Biological Targets

Based on the structure-activity relationships of similar fluorinated biphenyl compounds, this compound could be investigated for a range of therapeutic applications. The dicarboxylic acid feature is a common motif in inhibitors of enzymes that process dicarboxylate substrates, such as certain dehydrogenases and decarboxylases. The fluorinated biphenyl core can also serve as a basis for developing antagonists for various receptors.

As an Anti-inflammatory Agent